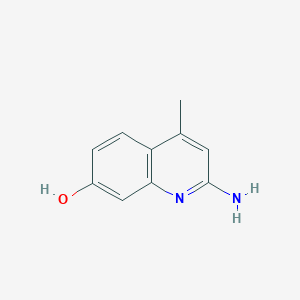

2-Amino-4-methylquinolin-7-ol

Descripción

Significance of Quinoline Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in the fields of chemical and biological sciences. afjbs.comrsc.org This privileged structure is found in various natural products, most notably the Cinchona alkaloids, and serves as a fundamental framework for a multitude of synthetic compounds with significant pharmacological activities. afjbs.comorientjchem.org The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its chemical and physical properties to achieve desired biological effects. orientjchem.org Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents, demonstrating a broad spectrum of activities including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. rsc.orgorientjchem.orgresearchgate.netnih.gov The established importance and wide-ranging availability of the quinoline scaffold continue to attract considerable scientific attention for the discovery of new and improved drug candidates. researchgate.net

Overview of Functionalized Quinolines with Amino and Hydroxyl Groups

The introduction of functional groups, particularly amino (-NH2) and hydroxyl (-OH) groups, onto the quinoline scaffold dramatically influences the molecule's physicochemical properties and biological activity. These functional groups can alter electron distribution, lipophilicity, and hydrogen bonding capabilities, which are critical for molecular interactions with biological targets. rsc.org

For instance, aminoquinolines are a well-established class of compounds with significant therapeutic applications. nih.gov The position of the amino group is crucial; for example, 4-aminoquinolines are known for their antimalarial activity. Research into derivatives of 7-amino-4-methyl-2(1H)-quinolone, a structural isomer of the focus compound, has revealed potential antifungal and anticancer activities. researchgate.netbibliotekanauki.pl These studies underscore the value of the amino group in developing new bioactive agents. researchgate.net

Similarly, the presence of a hydroxyl group leads to the formation of hydroxyquinolines, which also exhibit a wide array of biological effects. rsc.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. mdpi.com For example, 8-hydroxyquinoline is known for its antifungal properties. The synthesis of various 4-hydroxy-2-quinolinone derivatives has been pursued to explore their potential as multi-target agents in drug discovery. mdpi.com The strategic placement of both amino and hydroxyl groups on the quinoline ring can lead to compounds with unique and potentially synergistic biological profiles.

Specific Focus on 2-Amino-4-methylquinolin-7-ol: Current State of Academic Inquiry

Despite the extensive research into the broader family of quinolines, academic inquiry specifically focused on this compound appears to be limited. Publicly available scientific literature and databases contain minimal information regarding its synthesis, detailed chemical properties, or biological activity. The compound is identified by the CAS number 2287344-17-4.

Basic chemical properties are available from chemical suppliers and databases, as summarized in the table below.

| Property | Value | Source |

| CAS Number | 2287344-17-4 | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.2 g/mol | |

| Canonical SMILES | CC1=CC(=NC2=C1C=CC(=C2)O)N |

This table presents basic identification and molecular data for this compound.

Research on structurally related isomers is more prevalent. For example, its tautomer, 7-amino-4-methylquinolin-2(1H)-one (also known as Carbostyril 124), has been synthesized and investigated for its potential as an anticancer agent and is also used as a laser dye. bibliotekanauki.plbocsci.comnih.gov Studies on other isomers, such as 4-amino-2-methylquinolin-6-ol, have explored their potential as dual inhibitors of EGFR and HDAC for cancer therapy. nih.gov The current state of knowledge highlights a significant gap in the literature concerning the specific properties and potential applications of the 2-amino-7-hydroxy substituted isomer.

Rationale for Comprehensive Research on this compound

A compelling rationale for undertaking comprehensive research on this compound stems from several key factors. Firstly, the quinoline scaffold is a proven pharmacophore with a remarkable track record in drug discovery. orientjchem.org Secondly, the presence of both an amino and a hydroxyl group suggests a high potential for diverse biological activity, as these functional groups are known to be critical for interactions with various biological targets. researchgate.netmdpi.com

The principle of structural isomerism dictates that even subtle changes in the positions of functional groups on a molecular scaffold can lead to profound differences in biological and chemical properties. The unique substitution pattern of this compound, compared to its more studied isomers, could result in novel pharmacological profiles, selectivities for different biological targets, or improved physicochemical properties. Investigating this specific isomer would contribute to a more complete understanding of the structure-activity relationships (SAR) within the amino-hydroxy-quinoline class of compounds. Such research could potentially uncover new lead compounds for therapeutic development in areas where quinolines have already shown promise, such as oncology, infectious diseases, and inflammation. rsc.orgnih.gov

Scope and Objectives of the Academic Research Outline

The primary objective of this academic research outline is to provide a foundational understanding of this compound within the context of quinoline chemistry and medicinal science. The scope is strictly focused on the chemical and biological significance of the quinoline scaffold, the influence of amino and hydroxyl functionalizations, and the specific academic standing of the title compound. This article aims to summarize the current, albeit limited, knowledge of this compound and to establish a clear rationale for future, in-depth scientific investigation into its properties and potential applications.

Propiedades

IUPAC Name |

2-amino-4-methylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOLZDOOBHYTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for 2-Amino-4-methylquinolin-7-ol

The synthesis of quinoline derivatives can be achieved through various classical methods, many of which involve the reaction of anilines or related precursors with carbonyl compounds or other reagents. Some well-established methods for forming the quinoline scaffold include:

Friedländer Synthesis: This method involves the reaction of a 2-aminobenzaldehyde or a related ketone with a compound containing a reactive α-methylene group, often in the presence of an acid or base catalyst. rsc.orgarabjchem.org

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst like sulfuric acid. arabjchem.org

Conrad-Limpach Synthesis: In this method, an aniline reacts with a β-ketoester, also typically under acidic conditions. rsc.orgarabjchem.org

Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound reacting with an aniline, often in the presence of an acid. rsc.orgarabjchem.org

Gould-Jacobs Reaction: This pathway involves the reaction of an aniline with ethyl ethoxymethylenemalonate. rsc.orgarabjchem.org

Pfitzinger Reaction: This involves the reaction of isatin with a carbonyl compound in the presence of a base. arabjchem.org

A specific method for producing 2-amino-4-hydroxyquinolines involves reacting an isatoic anhydride with malononitrile in a basic, reaction-inert solvent. google.com The resulting intermediates, a 2-amino-α,α-dicyanoacetophenone and a 2-amino-3-cyano-4-hydroxyquinoline, are then hydrolyzed and decarboxylated under acidic or basic conditions to yield the final product. google.com While these methods provide general pathways to quinoline structures, the specific synthesis of this compound would require starting materials with the appropriate substitution pattern, such as a 3-aminophenol derivative, to yield the desired 7-hydroxy substituent.

Development of Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This includes the use of microwave assistance and the application of green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgresearchgate.netarabjchem.orgresearchgate.netnih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. asianpubs.orgresearchgate.netarabjchem.orgresearchgate.netscispace.com For instance, the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one has been achieved through an efficient microwave-assisted method. researchgate.net Another example is the microwave-accelerated, solvent-free synthesis of 4-aminoaryl/alkyl-7-chloroquinolines. researchgate.net These examples highlight the potential for developing a rapid and efficient microwave-assisted protocol for the synthesis of this compound. The reaction of 3-aminophenol with a suitable β-dicarbonyl compound under microwave irradiation could be a viable route.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.orgwiley.comresearchgate.net Key aspects include the use of environmentally benign solvents, catalysts, and energy-efficient methods.

Green Solvents: The use of greener solvents like polyethylene glycol (PEG) and ionic liquids has been explored for quinoline synthesis. wiley.comresearchgate.net PEG is advantageous due to its low cost, biodegradability, and low toxicity. wiley.com Ionic liquids are also attractive as they can be recycled and reused. researchgate.net

Catalyst-Free and Metal-Free Reactions: Some modern synthetic protocols for quinolines have been developed to proceed without a catalyst or under metal-free conditions, often utilizing oxygen from the air as the oxidant. rsc.org These approaches enhance the environmental friendliness of the synthesis.

Solvent-Free Reactions: Performing reactions without a solvent, often facilitated by microwave irradiation, is a key green chemistry approach that reduces waste and simplifies purification. researchgate.netresearchgate.netresearchgate.net Several analogues of 7-hydroxy-4-methylquinolin-2(1H)-one have been synthesized with high efficiency under solvent-free conditions. researchgate.net

Catalyst Development and Optimization for this compound Production

The choice of catalyst can significantly influence the efficiency and selectivity of a chemical reaction. For quinoline synthesis, both acid and base catalysts are commonly employed. rsc.org

Acid Catalysts: Brønsted acids (like HCl and H₂SO₄) and Lewis acids (like ZnCl₂) are frequently used to facilitate the cyclization steps in quinoline synthesis. rsc.orgnih.gov

Base Catalysts: Bases are also utilized, particularly in reactions like the Pfitzinger synthesis. arabjchem.org

Transition Metal Catalysts: More recently, transition metal catalysts, such as those based on palladium, nickel, and copper, have been employed for the synthesis of quinoline derivatives. nih.gov These catalysts can enable novel reaction pathways and often operate under milder conditions. For example, a palladium acetate catalyst has been used for the oxidative cyclization to form quinolines without the need for an acid or base additive. rsc.org

Nanoparticle Catalysts: The use of nanoparticle catalysts, such as titanium dioxide nanoparticles, has also been reported for the synthesis of quinoline derivatives, offering advantages like high efficiency and reusability. nih.gov

Organocatalysts: L-proline, an amino acid, has been used as an organocatalyst in conjunction with an ionic liquid for the synthesis of quinolines, demonstrating a green and efficient approach. researchgate.net

Optimization of the catalyst system, including the type of catalyst, its loading, and the reaction conditions, is crucial for maximizing the yield and purity of this compound.

Mechanistic Investigations of this compound Formation Reactions

The formation of the quinoline ring in many classical syntheses involves a series of condensation and cyclization reactions. For example, in the Friedländer synthesis, the reaction proceeds through the formation of an enamine or enolate intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. rsc.org

A specific mechanism for the formation of 2-amino-4-hydroxyquinolines from isatoic anhydrides and malononitrile involves the initial formation of a 2-amino-α,α-dicyanoacetophenone and a 2-amino-3-cyano-4-hydroxyquinoline. google.com The reaction is believed to proceed via nucleophilic attack of the malononitrile anion on the isatoic anhydride, followed by ring opening and subsequent cyclization. google.com The final step involves hydrolysis and decarboxylation to yield the 2-amino-4-hydroxyquinoline. google.com Understanding these mechanistic pathways is essential for optimizing reaction conditions and controlling the regioselectivity of the synthesis, particularly when using substituted anilines like 3-aminophenol to obtain the 7-hydroxy substitution pattern.

Derivatization Strategies and Synthesis of Analogues of this compound

Derivatization of the this compound core structure allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. Common derivatization strategies include modifications at the amino and hydroxyl groups, as well as at other positions on the quinoline ring.

N-alkylation and N-acylation: The amino group at the 2-position can be readily alkylated or acylated to introduce various substituents. For example, a series of N-aryl-trimethoxy-quinolin-4-amine derivatives have been synthesized. nih.gov

O-alkylation and O-acylation: The hydroxyl group at the 7-position can be converted to ethers or esters to modify the compound's polarity and hydrogen bonding capabilities.

Substitution at other ring positions: Further functionalization of the quinoline ring can be achieved through electrophilic or nucleophilic substitution reactions. For instance, halogenation can introduce bromo or chloro substituents, which can then serve as handles for further modifications via cross-coupling reactions. nih.gov

Synthesis of styryl derivatives: The methyl group at the 4-position can potentially be condensed with aromatic aldehydes to form styryl derivatives, a strategy that has been used for other quinoline systems. nih.gov

The synthesis of analogues often involves multi-step reaction sequences. For example, the synthesis of 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with formaldehyde and a suitable quinoline derivative. A similar multi-step approach could be employed to synthesize a wide range of analogues of this compound.

Scale-Up Considerations for this compound Synthesis in Laboratory Settings

The synthesis of this compound on a laboratory scale involves multi-step pathways that present several challenges when transitioning from milligram to gram or multi-gram quantities. The primary considerations revolve around reaction efficiency, temperature control, reagent handling, and product purification. A plausible and commonly referenced route for structurally similar compounds involves the Conrad-Limpach synthesis to form the quinoline core, followed by functional group manipulations to introduce the C2-amino group.

A proposed synthetic pathway begins with the reaction of m-aminophenol with ethyl acetoacetate. This condensation, characteristic of the Conrad-Limpach reaction, forms the intermediate 7-hydroxy-4-methylquinolin-2(1H)-one. This initial step is often plagued by the need for high temperatures to drive the cyclization, which can lead to the formation of by-products and complicate purification efforts. nih.govwikipedia.org The use of high-boiling point solvents such as diphenyl ether or mineral oil is traditional for this reaction to achieve the necessary high temperatures, often around 250°C. wikipedia.org However, the removal of these solvents on a larger scale can be problematic.

Modern approaches have sought to mitigate these harsh conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for similar quinoline syntheses. mdpi.orgnih.gov Another strategy involves the use of solid acid catalysts, such as nano-crystalline sulfated-zirconia, which can facilitate the reaction under solvent-free conditions, offering a greener and more easily scalable alternative to strong mineral acids like sulfuric acid. wordpress.com

Key challenges in scaling up the synthesis of this compound in a laboratory setting include:

Thermal Management: The high temperatures required for the initial Conrad-Limpach cyclization can be difficult to manage uniformly in larger reaction vessels, potentially leading to increased side product formation.

Reagent and Solvent Handling: The use of large volumes of high-boiling solvents or corrosive acids requires specialized equipment and careful handling procedures. nih.gov

Purification: The purification of quinoline derivatives can be complex, often relying on column chromatography at the research scale. For larger quantities, developing a robust crystallization procedure is crucial to avoid the time-consuming and solvent-intensive nature of chromatography.

The following tables provide a comparative overview of different synthetic approaches and the associated scale-up considerations.

Table 1: Comparison of Synthetic Methodologies for the Quinoline Core

| Method | Starting Materials | Typical Conditions | Advantages for Scale-Up | Challenges for Scale-Up | References |

| Classical Conrad-Limpach | m-Aminophenol, Ethyl acetoacetate | High temperature (250°C) in high-boiling solvent (e.g., diphenyl ether) | Well-established, direct route to the quinolone core. | Harsh conditions, difficult solvent removal, potential for by-products. | nih.govwikipedia.org |

| Microwave-Assisted Conrad-Limpach | m-Aminophenol, Ethyl acetoacetate, H₂SO₄ | Microwave irradiation (e.g., 130°C, 8 min) | Drastic reduction in reaction time, potentially cleaner reactions. | Specialized equipment needed, scalability can be limited. | mdpi.org |

| Heterogeneous Catalysis | m-Aminophenol, Ethyl acetoacetate | Nano-crystalline sulfated-zirconia, solvent-free, 150°C | Catalyst is recyclable, environmentally friendlier, avoids strong acids. | Catalyst preparation and deactivation can be concerns. | wordpress.com |

Table 2: Strategies for C2-Amination and Scale-Up Implications

| Strategy | Key Intermediates | Typical Conditions | Advantages for Scale-Up | Challenges for Scale-Up | References |

| C2-Amination via N-Oxide | Quinoline N-oxide | Metal-free conditions, various aminating agents (e.g., with Ts₂O or PyBroP activation) | High regioselectivity, often milder conditions than direct amination attempts. | Adds two synthetic steps (oxidation and amination), potential for hazardous reagents. | researchgate.netacs.orgnih.gov |

| Ring Formation with Amino Precursor | Isatoic anhydride derivative, Malononitrile | Basic conditions in a reaction-inert solvent (e.g., DMF) | Builds the desired functionality directly into the ring system. | Requires synthesis of a specific, substituted starting material. | google.com |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis of 2-Amino-4-methylquinolin-7-ol

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and vibrational modes of a molecule. For quinoline derivatives, these methods are instrumental in identifying characteristic vibrations. researchgate.net

In the analysis of related quinoline structures, specific spectral regions are associated with particular molecular motions. For instance, C-H stretching vibrations in the aromatic rings typically appear in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline ring are generally observed in the 1630-1500 cm⁻¹ region. scialert.net The amino (-NH₂) group introduces characteristic stretching vibrations, typically seen between 3500 and 3300 cm⁻¹, and bending vibrations around 1650-1580 cm⁻¹. The hydroxyl (-OH) group exhibits a broad stretching band in the 3400-3200 cm⁻¹ region, while its bending vibration often appears around 1440-1395 cm⁻¹. The methyl (-CH₃) group has symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. scialert.netdergipark.org.tr

While specific experimental data for this compound is not detailed in the provided results, the analysis of similar quinoline derivatives allows for the prediction of its vibrational spectrum. A characteristic band for the C-Cl stretching in 4,7-dichloroquinoline is found around 1090 cm⁻¹, and the azide group in 4-azido-7-chloroquinoline has a strong marker band near 1300 cm⁻¹. researchgate.net These examples highlight how substitutions on the quinoline ring lead to distinct and identifiable peaks in the vibrational spectra.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3400-3200 (broad) |

| -NH₂ | Asymmetric & Symmetric Stretching | 3500-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| -CH₃ | Asymmetric & Symmetric Stretching | 2960-2850 |

| C=C, C=N | Ring Stretching | 1630-1500 |

| -NH₂ | Bending (Scissoring) | 1650-1580 |

| -CH₃ | Bending | ~1460, ~1380 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. uobasrah.edu.iq

¹H NMR Spectroscopic Studies

The ¹H NMR spectrum of a molecule provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons of the methyl group, the amino group, the hydroxyl group, and the aromatic protons on the quinoline ring system. The chemical shifts of aromatic protons in quinoline derivatives are typically found in the range of 6.5-8.5 ppm. preprints.org The methyl group protons would likely appear as a singlet in the upfield region, around 2.2-2.5 ppm. rsc.org The protons of the amino and hydroxyl groups are exchangeable and their chemical shifts can vary depending on the solvent and concentration, often appearing as broad singlets. preprints.org

¹³C NMR Spectroscopic Studies

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. In this compound, separate signals are expected for the methyl carbon, the carbons of the quinoline ring, and the carbon atoms bonded to the amino and hydroxyl groups. Aromatic carbons in quinoline derivatives typically resonate in the range of 110-160 ppm. rsc.orgmdpi.com The carbon of the methyl group would be expected in the upfield region, around 18-25 ppm. rsc.org The carbons attached to the electron-donating amino and hydroxyl groups would experience a shielding effect, shifting their signals to a lower ppm value compared to unsubstituted carbons.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.2-2.5 (s) | ~18-25 |

| Aromatic-H | ~6.5-8.5 (m) | ~110-160 |

| -NH₂ | Variable (br s) | C-NH₂: Shielded |

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org

For this compound (C₁₀H₁₀N₂O), the expected exact mass is 174.0793 g/mol . HRMS analysis would confirm this molecular formula by providing a measured mass with high precision. The fragmentation of quinoline derivatives in mass spectrometry often involves the loss of small, stable molecules or radicals. For this compound, potential fragmentation pathways could include the loss of a methyl radical (CH₃•), carbon monoxide (CO) from the hydroxyl group, or hydrogen cyanide (HCN) involving the amino group and the quinoline nitrogen. The analysis of these fragmentation patterns can provide valuable structural information.

Electronic Absorption (UV-Vis) and Photophysical Properties of this compound in Various Environments

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption and emission properties of quinoline derivatives are often sensitive to their environment, a phenomenon known as solvatochromism. researchgate.netnih.gov This sensitivity makes them interesting for applications such as fluorescent probes. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of the electron-donating amino and hydroxyl groups is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted quinoline. mdpi.com

The photophysical properties, including fluorescence emission and quantum yield, are also influenced by the solvent environment. researchgate.net In different solvents, the position of the emission maximum can shift, providing information about the polarity of the solvent and the nature of the excited state of the molecule. rsc.org The study of these properties in various environments is crucial for understanding the potential applications of this compound in materials science and as a chemical sensor. scilit.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

of this compound

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds, exhibiting a wide array of biological and photophysical properties. Within this class of molecules, this compound is a compound of particular interest due to the presence of both electron-donating (amino and hydroxyl) and aromatic ring systems, which are known to impart significant fluorescence and unique solid-state characteristics. This article delves into the advanced spectroscopic and structural characterization of this compound, focusing on its fluorescence and luminescence, solvatochromic behavior, and solid-state structure through X-ray crystallography.

Quinoline derivatives are well-regarded for their fluorescent properties, which are highly sensitive to their molecular structure and environment. The fluorescence of these compounds typically arises from π-π* transitions within the aromatic system. For this compound, the presence of an amino group at the 2-position and a hydroxyl group at the 7-position is expected to significantly influence its emission characteristics. Generally, electron-donating groups like amino and hydroxyl moieties enhance the fluorescence quantum yield of aromatic compounds.

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a critical parameter in characterizing luminescent molecules. uci.edu It is defined as the ratio of photons emitted to photons absorbed. uci.edu For many quinoline derivatives, the quantum yield is dependent on factors such as the nature and position of substituents, solvent polarity, and the potential for excited-state intramolecular proton transfer (ESPT). scispace.commdpi.com In the case of 8-hydroxyquinoline, weak fluorescence is often attributed to ESPT, a phenomenon that can be mitigated by derivatizing the hydroxyl group. mdpi.com

The luminescence of substituted aminoquinolines is a subject of ongoing research, with studies showing that the emission properties can be tuned by altering the substituents on the quinoline ring. scispace.comfrontiersin.org For example, the introduction of a trifluoromethyl group in certain 7-aminoquinolines leads to strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts. nih.gov

Table 1: Representative Fluorescence Data of Related Quinoline Derivatives

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|

| 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol vulcanchem.com | 360 | 480 | 0.42 | Methanol |

| Dimeric Indium Quinolinates (with methyl substituents) mdpi.com | N/A | N/A | 0.178 | THF |

| Quinine Sulfate (Standard) bjraylight.com | 350 | 450 | 0.52 | 1 N H₂SO₄ |

This table presents data from related compounds to infer the potential properties of this compound.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. researchgate.net For compounds like this compound, which possess both hydrogen bond donor (hydroxyl and amino groups) and acceptor (quinoline nitrogen) sites, as well as a significant dipole moment, pronounced solvatochromic shifts are expected.

The photophysical behavior of quinoline derivatives is known to be sensitive to the solvent environment. researchgate.netbookpi.org Generally, in polar solvents, a bathochromic (red) shift is observed in the emission spectrum, which is indicative of a more polar excited state compared to the ground state. iucr.org This shift is often a result of intramolecular charge transfer (ICT) upon photoexcitation, where the electron density is redistributed within the molecule. nih.goviucr.org The stabilization of the more polar excited state by polar solvent molecules lowers its energy level, resulting in a lower energy (longer wavelength) emission.

The effect of the solvent on the spectral shifts can be analyzed using various solvent polarity scales, such as the Kamlet-Taft parameters, which dissect the solvent's properties into hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). researchgate.netgoums.ac.ir This analysis allows for a quantitative understanding of the specific solute-solvent interactions.

A study on a hydroxyquinoline derivative, 1-(((4-bromophenyl) amino) (4-methoxyphenyl) methyl)-6-hydroxyquinoline-2 (1H)-one (4BMHQ), showed that while the absorption peak was not significantly affected by solvent polarity, the fluorescence peak exhibited a redshift of 16 nm as the solvent polarity increased. researchgate.netbookpi.org This suggests that the dipole moment of the molecule is greater in the excited state than in the ground state. researchgate.netbookpi.org

Table 2: Representative Solvatochromic Data for a Hydroxyquinoline Derivative (4BMHQ) researchgate.net

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Dioxane | 338 | 412 | 5313 |

| Chloroform | 338 | 414 | 5451 |

| Ethyl Acetate | 337 | 416 | 5723 |

| Dichloromethane | 338 | 419 | 5824 |

| Acetonitrile | 337 | 422 | 6140 |

| Dimethylformamide | 338 | 428 | 6475 |

This table showcases typical solvatochromic shifts observed in a related hydroxyquinoline derivative, illustrating the expected behavior for this compound.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. mdpi.com For this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of a compound. nih.gov Given the hydrogen bond donor and acceptor sites in this compound, it is a prime candidate for forming co-crystals with various co-formers, such as carboxylic acids. nih.govresearchgate.net X-ray crystallography of such co-crystals would elucidate the specific hydrogen-bonding motifs and other non-covalent interactions between the constituent molecules. researchgate.net

In the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), a related dimeric 8-quinolinol derivative, the molecules are associated into inversion dimers through intermolecular O—H⋯N and O—H⋯O hydrogen bonds. iucr.org The dimers are further linked by C—H⋯π interactions, forming a two-dimensional network. iucr.org Similar interactions would be expected to play a crucial role in the crystal lattice of this compound and its co-crystals.

Table 3: Representative Crystallographic Data for a Related Quinoline Derivative iucr.org

| Parameter | Value |

|---|---|

| Compound | 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

This table provides an example of the type of information obtained from X-ray crystallography of a related quinoline compound.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-4-methylquinolin-7-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of quinoline derivatives often employs ring-closing metathesis (RCM) or palladium-catalyzed cross-coupling. For example, substituted quinolines can be synthesized via RCM using sodium hydroxide in methanol/water under reflux, achieving yields up to 80% under optimized conditions (50°C, 1 hour) . Alternatively, PdCl₂(PPh₃)₂ catalysis in DMF with K₂CO₃ enables Suzuki-Miyaura coupling for introducing aryl groups, with yields dependent on substituent electronic effects (e.g., electron-withdrawing groups reduce coupling efficiency) . Key parameters include solvent polarity (DMF enhances Pd stability), temperature (80–100°C for cross-coupling), and catalyst loading (1–5 mol%). Post-synthesis purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) is critical for isolating high-purity products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substitution patterns. For example, aromatic protons in quinoline derivatives appear as multiplets between δ 7.2–8.5 ppm, while methyl groups resonate as singlets near δ 2.4 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₀H₁₁N₂O: calculated 175.0866, observed 175.0869) .

- IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C=N at ~1620 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected HRMS adducts) require a multi-technique approach:

- X-ray crystallography : Provides definitive structural confirmation, as seen in analogues like 4-Amino-2-(4-chlorophenyl)quinoline .

- Isotopic labeling : Track unexpected side reactions (e.g., deuterated solvents to confirm exchangeable protons in NMR).

- Replicate experiments : Vary reaction conditions (e.g., catalyst source, solvent) to identify artifacts .

Q. What strategies exist for studying structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -Cl) at positions 2 and 4 to modulate electronic effects. For example, 2-(4-chlorophenyl) derivatives exhibit enhanced antiplasmodial activity compared to methyl-substituted analogues .

- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres like -NHCOCH₃ to improve metabolic stability.

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding to target proteins (e.g., β-catenin/TCF-1/STAT3 axis in cancer models) .

Q. What mechanistic insights guide catalytic optimization in quinoline synthesis?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition in Pd-catalyzed cross-coupling) .

- Isotope effects : Use deuterated reagents to probe hydrogen-transfer mechanisms in RCM or reductive amination.

- Computational modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and optimize catalyst geometry (e.g., Pd-PCy₃ vs. Pd-PPh₃ systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.